molecular formula C21H15ClF4N2O2 B2979580 (Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 339020-25-6

(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine

Cat. No.: B2979580
CAS No.: 339020-25-6
M. Wt: 438.81
InChI Key: IGJKRFLPYHIMPY-VFCFBJKWSA-N
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Description

(Z)-N-[2-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine is a complex organic compound characterized by a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The molecule features a phenoxyethylidene backbone linked to a 4-fluorophenyl group and a hydroxylamine (-NHOH) moiety in the Z-configuration. This stereochemical arrangement likely enhances its binding specificity in biological or catalytic applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydroxylamine group may enable redox activity or metal chelation .

Properties

IUPAC Name

(NZ)-N-[2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O2/c22-18-10-15(21(24,25)26)11-27-19(18)9-13-1-7-17(8-2-13)30-12-20(28-29)14-3-5-16(23)6-4-14/h1-8,10-11,29H,9,12H2/b28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKRFLPYHIMPY-VFCFBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=NO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC/C(=N\O)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a hydroxylamine functional group and several aromatic rings, which are known to enhance biological activity and lipophilicity. The presence of halogen substituents, particularly chlorine and trifluoromethyl groups, may also influence its interaction with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H19ClF3N3O
  • Molar Mass : 413.83 g/mol
  • Key Functional Groups : Hydroxylamine, aromatic rings, trifluoromethyl, and chloro-substituted pyridine.

Table 1: Structural Features of this compound

FeatureDescription
Hydroxylamine GroupPresent
Aromatic RingsMultiple (phenoxy and pyridine)
Trifluoromethyl GroupPresent
Chloro GroupPresent

The biological activity of this compound is hypothesized to involve interactions with specific biological targets based on structure-activity relationship (SAR) analyses. The presence of electron-withdrawing groups (EWGs) like chlorine and trifluoromethyl may enhance the compound's ability to interact with cellular targets, potentially influencing pathways related to cancer and inflammation.

Case Studies

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions often show enhanced potency due to increased lipophilicity and improved receptor binding affinity.
    • Example : A study on related compounds demonstrated IC50 values ranging from 0.11 to 1.47 µM against MCF-7 breast cancer cells, indicating promising anticancer potential.
  • Mechanistic Insights : Flow cytometry analyses of structurally similar compounds revealed that they could induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound might share similar mechanisms.

Table 2: Comparative Biological Activity of Similar Compounds

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A0.48MCF-7Apoptosis via caspase activation
Compound B0.78HCT-116Cell cycle arrest at G1 phase
(Z)-N-[2-(4-{...}TBDTBDTBD

Safety and Toxicity

While specific safety data for this compound is limited, general guidelines indicate that compounds containing halogen atoms may pose risks such as skin or eye irritation. Further toxicological studies are necessary to assess the safety profile of this compound comprehensively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif but differ in substituents and functional groups. Below is a comparative analysis with the most relevant analog identified in the provided evidence:

Compound Name Core Structure Functional Groups Key Properties
(Z)-N-[2-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine Pyridine + phenoxyethylidene Hydroxylamine (-NHOH), 4-fluorophenyl, trifluoromethyl Potential redox activity, high polarity due to hydroxylamine, enhanced metabolic stability
(Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine (CAS 338758-54-6) Pyridine + benzenesulfonyl Benzenesulfonyl, dimethylamine (-N(CH₃)₂) Higher lipophilicity (due to sulfonyl and methyl groups), likely improved membrane permeability

Research Findings and Hypotheses

  • Target Compound: Limited experimental data are available, but its hydroxylamine group suggests utility in radical scavenging or nitric oxide (NO) release pathways. The fluorophenyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • CAS 338758-54-6 : Documented as a research chemical in kinase inhibition studies, with the benzenesulfonyl group contributing to ATP-binding pocket interactions. Its dimethylamine group may reduce cytotoxicity compared to bulkier amines .

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Pyridine Assembly : Start with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives). Use Suzuki-Miyaura coupling for introducing the benzyl group to the pyridine ring .

Phenoxy Linker Formation : React the pyridine intermediate with 4-fluorophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy bridge. Monitor reaction progress via TLC or HPLC .

Hydroxylamine Formation : Employ hydroxylamine hydrochloride under controlled pH (6–7) to generate the ethylidene hydroxylamine moiety. Optimize reaction time (48–72 hours) and temperature (50–60°C) to minimize byproducts .
Key Considerations : Use anhydrous solvents (THF, DCM) for moisture-sensitive steps. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the pyridine and phenoxy groups. 19^{19}F NMR is essential for verifying trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error. Electrospray ionization (ESI) in positive mode is recommended for this polar compound .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation of the (Z)-configuration .

Q. How can researchers mitigate side reactions during the synthesis of the ethylidene hydroxylamine group?

Methodological Answer:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during hydroxylamine formation to prevent decomposition .
  • Temperature Optimization : Avoid exceeding 60°C to prevent retro-aldol reactions. Use reflux condensers for volatile solvents .
  • Byproduct Monitoring : Employ LC-MS to detect intermediates like imine or oxime derivatives. Adjust stoichiometry (1.2–1.5 eq hydroxylamine) to favor product formation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improving yield and stereoselectivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in pyridine functionalization steps. Focus on electron-deficient positions (e.g., C-4 in pyridine) .
  • Bayesian Optimization : Use algorithms to screen solvent systems (e.g., THF/H₂O ratios) and catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Prioritize parameters like temperature, ligand type, and reaction time .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions for hydroxylamine stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect conformational flexibility that may explain discrepancies between solution-state and solid-state structures .
  • Synchrotron XRD : Use high-resolution X-ray diffraction to validate crystallographic data, especially for stereochemical assignments .
  • Cross-Validation : Compare IR and Raman spectra with computational vibrational frequency predictions (e.g., Gaussian 16) to confirm functional group assignments .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Isotope Labeling : Synthesize 18^{18}F or 13^{13}C-labeled analogs to track metabolic pathways. Focus on the trifluoromethyl group, which is prone to oxidative defluorination .
  • Metabolite Identification : Use high-resolution tandem MS (Q-TOF) to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with reference standards .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize ATP-binding pockets due to the pyridine scaffold’s affinity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or VEGFR). Validate docking poses with molecular dynamics simulations (50 ns trajectories) .
  • Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116 or HeLa) using MTT assays. Correlate activity with structural modifications (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Hydroxylamine Formation

ParameterOptimal RangeMonitoring Method
Temperature50–60°CIn-situ IR spectroscopy
pH6.0–7.0pH meter with glass electrode
Reaction Time48–72 hoursLC-MS (m/z 450–600)
Solvent SystemTHF/H₂O (5:1)Karl Fischer titration

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationReference
Gaussian 16Transition state modeling
AutoDock VinaKinase binding simulations
BayesianOptimization (Python)Reaction condition screening

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